molecular formula C17H22N4O4 B2951198 1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797159-12-6

1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No. B2951198
M. Wt: 346.387
InChI Key: LQCNMTFCGXDEIP-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea” appears to be a complex organic molecule. It contains a urea group (NH2-CO-NH2), which is a common functional group in organic chemistry. The molecule also contains a pyrazole ring and a tetrahydropyran ring, both of which are common structures in medicinal chemistry.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the pyrazole ring and the tetrahydropyran ring in separate steps, followed by their connection via the urea group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the urea group. The 3D conformation of the molecule could significantly impact its properties and potential interactions with other molecules.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the urea group and the electron-donating methoxy groups on the phenyl ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in water, while the presence of the nonpolar ring structures could enhance its solubility in organic solvents.


Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, future research could focus on optimizing its structure to enhance its efficacy and minimize side effects.


properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-23-15-5-3-4-14(16(15)24-2)20-17(22)19-12-10-18-21(11-12)13-6-8-25-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCNMTFCGXDEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethoxyphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

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